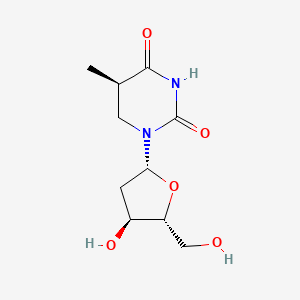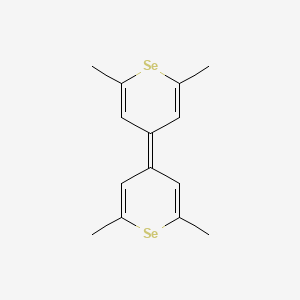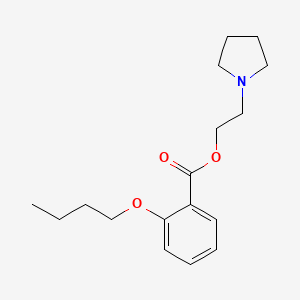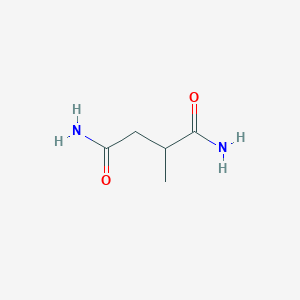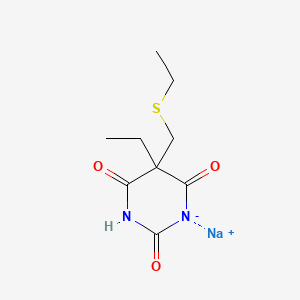
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with dichloro and tetraethoxypropan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopropane derivatives are treated with chlorinating agents in the presence of catalysts. The process parameters are carefully monitored to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2,3,3-tetramethylcyclopropane: A structurally similar compound with different substituents on the cyclopropane ring.
1,3-Dichloropropene: Another chlorinated cyclopropane derivative with distinct chemical properties and applications.
Propriétés
Numéro CAS |
77326-71-7 |
|---|---|
Formule moléculaire |
C14H26Cl2O4 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
1,1-dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane |
InChI |
InChI=1S/C14H26Cl2O4/c1-5-17-12(18-6-2)11(10-9-14(10,15)16)13(19-7-3)20-8-4/h10-13H,5-9H2,1-4H3 |
Clé InChI |
QOVRKXQEUFSUBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C1CC1(Cl)Cl)C(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
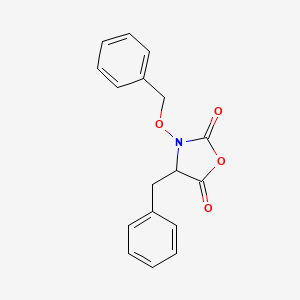
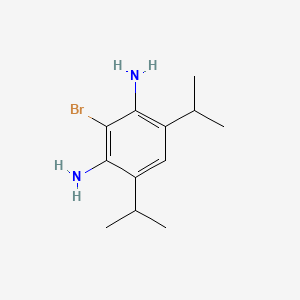
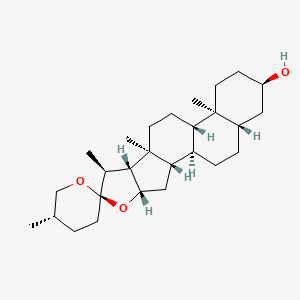
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)


